3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydrazono functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with 4-(trifluoromethyl)phenylhydrazine under acidic conditions to form the hydrazone intermediate.
Oxidation: The hydrazone intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the corresponding oxime.
Final Assembly: The final step involves the condensation of the oxime with a suitable aldehyde or ketone to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxime or hydrazono groups, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced products such as amines.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential as therapeutic agents. The presence of the trifluoromethyl group is particularly interesting due to its influence on the pharmacokinetic properties of drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime involves interactions with various molecular targets. The hydrazono and oxime groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-3-oxo-2-{2-[4-(methyl)phenyl]hydrazono}propanal oxime: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(4-Chlorophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the trifluoromethyl group in 3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime makes it unique compared to similar compounds. This group significantly influences the compound’s chemical reactivity and biological activity, making it a valuable target for research and development.
Properties
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-3-hydroxyimino-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3O2/c17-12-5-1-10(2-6-12)15(24)14(9-21-25)23-22-13-7-3-11(4-8-13)16(18,19)20/h1-9,22,25H/b21-9+,23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABWLJMGRPEJSW-XFGNKMNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.